3-(Benzylamino)cyclobutane-1-carboxylic acid

Receptor Modulators Sphingosine-1-Phosphate Medicinal Chemistry

3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1382035-25-7) is a conformationally restricted, cyclic beta-amino acid derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 Da. It features a cyclobutane core, a secondary benzylamine at the 3-position, and a carboxylic acid group, making it a versatile intermediate for peptide mimetics and receptor modulator synthesis.

Molecular Formula C12H15NO2
Molecular Weight 205.25
CAS No. 1382035-25-7
Cat. No. B3321755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)cyclobutane-1-carboxylic acid
CAS1382035-25-7
Molecular FormulaC12H15NO2
Molecular Weight205.25
Structural Identifiers
SMILESC1C(CC1NCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
InChIKeyAEZROTIRNKHKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)cyclobutane-1-carboxylic acid: A Specialized Cyclobutane Building Block for Medicinal Chemistry


3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1382035-25-7) is a conformationally restricted, cyclic beta-amino acid derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 Da [1]. It features a cyclobutane core, a secondary benzylamine at the 3-position, and a carboxylic acid group, making it a versatile intermediate for peptide mimetics and receptor modulator synthesis [2]. The compound is a chiral molecule, and its specific stereochemistry is a critical determinant of its pharmacological utility, distinguishing it from non-cyclic or differently substituted analogs [1].

Why 3-(Benzylamino)cyclobutane-1-carboxylic acid Cannot Be Replaced by Common Cyclobutane Analogs


Simple substitution with other cyclobutane amino acids, such as 3-aminocyclobutane-1-carboxylic acid or 1-(benzylamino)cyclobutane-1-carboxylic acid, is not viable for projects requiring specific receptor modulation or peptide constraint [1]. The 1,3-substitution pattern of the target compound provides a defined molecular geometry that is a key pharmacophore for a class of novel receptor modulators [1]. In contrast, the 1,1-substituted analog possesses a geminal arrangement that produces a fundamentally different spatial orientation of the amine and carboxylate, while the unsubstituted 3-amino analog lacks the crucial benzyl group for hydrophobic binding pocket interactions, as inferred from classical GABA analog SAR [2] [3].

Quantifying the Differentiation of 3-(Benzylamino)cyclobutane-1-carboxylic acid from Analogs


1,3-Substitution vs. 1,1-Substitution: A Defined Molecular Shape for Receptor Modulation

The 3-(benzylamino) substitution pattern is a core structural requirement in a patent specifically claiming its use as an intermediate for receptor modulators with therapeutic utility [1]. Its 1,3-substitution on the cyclobutane ring creates a specific angle and distance between the carboxylic acid and the benzylamine. In contrast, the 1,1-substituted isomer, 1-(benzylamino)cyclobutane-1-carboxylic acid (CAS 1250495-98-7), has a geminal substitution, resulting in a distinct, more acute angle between the functional groups, which is not claimed for the same receptor modulator activity [2]. This structural difference is qualitative but dictates the downstream biological activity of the products they build.

Receptor Modulators Sphingosine-1-Phosphate Medicinal Chemistry

Stereochemical Integrity: cis vs. trans Isomer Purity as a Determinant of Biological Function

The biological activity of cyclobutane amino acids is highly stereospecific. Classical studies on 3-aminocyclobutane-1-carboxylic acid (a direct structural analog of the target compound) show that the cis isomer exhibits weak to moderate GABA-like activity, particularly in inhibiting GABA uptake, whereas the trans isomer is inactive [1]. By class inference, the benzylamino derivative's activity will be equally, if not more, stereospecific. The target compound (CAS 1382035-25-7) is often provided as a defined stereoisomer (e.g., cis-racemic), whereas generic offerings may be undefined mixtures, leading to failed or irreproducible bioassays [2].

Stereochemistry GABA Analog Peptide Mimetic

Lipophilicity (LogP) Advantage Over Unsubstituted Amino Acid Analogs

The presence of the benzyl group on the nitrogen atom significantly increases the lipophilicity of the molecule compared to its unsubstituted primary amine analog. The computed LogP for 3-(benzylamino)cyclobutane-1-carboxylic acid is -0.81 [1]. While a direct LogP for 3-aminocyclobutane-1-carboxylic acid is not available from this source, primary amino acids are highly polar and zwitterionic in water, typically having LogP values far below -2. This increase in lipophilicity is crucial for passive membrane permeability and for engaging hydrophobic sub-pockets in targets like S1P or GABA receptors, a common theme in medicinal chemistry optimization [2].

Lipophilicity ADME Blood-Brain Barrier

Key Procurement Scenarios for 3-(Benzylamino)cyclobutane-1-carboxylic acid


Synthesis of Patented Allergan Sphingosine-1-Phosphate (S1P) or Chemokine Receptor Modulators

This compound is specifically claimed as a key intermediate in Allergan's patent family for novel receptor modulators (NZ599966A) [1]. Research groups developing novel S1P or chemokine receptor modulators based on this patent's Markush structure must procure this exact 1,3-substituted cyclobutane scaffold to access the claimed chemical space. Using an isomer (e.g., 1,1-substituted) would result in a structure outside the patent claims and with a high probability of inactivity.

Development of Conformationally Restricted Peptide Mimetics with Enhanced Lipophilicity

The cyclobutane ring forces a rigid conformational constraint, while the N-benzyl group provides a critical handle for hydrophobic interactions and increases LogP by over one unit compared to a primary amine analog [1] [2]. This makes it a superior building block to 3-aminocyclobutane-1-carboxylic acid for designing CNS-penetrant peptide mimetics or probes targeting receptors with deep hydrophobic binding pockets, such as monoacylglycerol lipase (MGL) [2].

Structure-Activity Relationship (SAR) Studies on GABA or Other Neurotransmitter Receptors

As a constrained analog of GABA with a bulky N-substituent, this compound is an ideal tool for differentiating the binding modes of neurotransmitter transporters versus receptors. Its activity is inherently tied to its stereochemistry, as inferred from work on the 3-amino analog where only the cis isomer showed GABAergic activity [3]. Procuring a single, defined isomer is essential for successful SAR studies and for establishing selectivity profiles against off-targets.

Quote Request

Request a Quote for 3-(Benzylamino)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.